Chloroprocaine Hydrochloride

Content Navigation

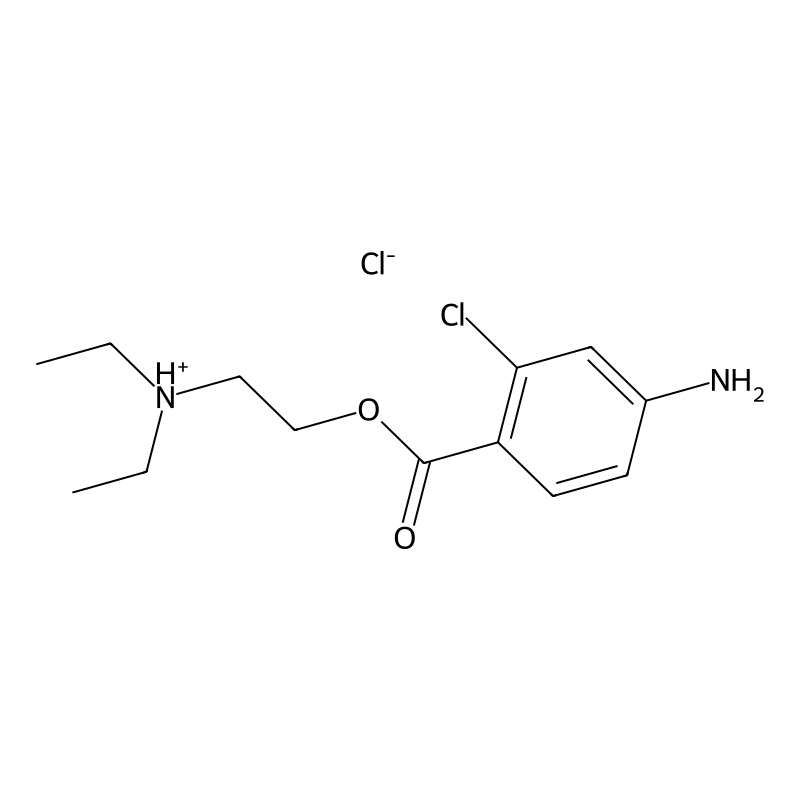

Chloroprocaine hydrochloride (CAS 3858-89-7) is an ultra-short-acting ester anesthetic offering rapid onset (7 min) and fast plasma clearance via pseudocholinesterase, avoiding accumulation. It is 4-5x faster hydrolyzed than procaine, ensuring low systemic toxicity and fetal safety in obstetric epidurals. Key advantages: • Preferred API for emergency C-section epidural extensions, safe even during acidosis. • Enables rapid discharge in day-case surgery due to 40-60 min duration. • Used as a baseline substrate in esterase activity assays. Procure this high-purity API with analytical documentation for immediate formulation or research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Chloroprocaine hydrochloride is a short-acting ester-type local anesthetic characterized by its rapid onset and exceptionally fast clearance. Structurally, it is the 2-chloro derivative of procaine, a modification that significantly increases its susceptibility to hydrolysis by plasma pseudocholinesterase [1]. In procurement and formulation contexts, this compound is selected over standard amide or un-chlorinated ester anesthetics when the application demands an ultra-short duration of action, rapid systemic elimination, and minimal risk of accumulation [2]. Its specific pharmacokinetic profile makes it a critical active pharmaceutical ingredient (API) for specialized surgical, obstetric, and outpatient anesthesia formulations where prolonged motor block or systemic toxicity must be strictly avoided.

Procurement Fit

Substituting chloroprocaine hydrochloride with generic in-class alternatives like procaine or lidocaine fundamentally alters the formulation's metabolic and safety profile. Generic amide anesthetics, such as lidocaine, rely on hepatic metabolism, resulting in significantly longer plasma half-lives and a higher risk of systemic accumulation or fetal ion trapping in obstetric applications [1]. Conversely, while procaine is also an ester, the absence of the 2-chloro substitution means it is hydrolyzed up to 4 to 5 times more slowly than chloroprocaine, increasing the duration of systemic exposure and reducing its anesthetic potency [2]. For buyers formulating rapid-turnaround anesthetics, failing to specify chloroprocaine compromises the strict pharmacokinetic boundaries required for ultra-short-acting applications.

Substitution Risk

Plasma Hydrolysis Rate and Clearance Kinetics

The defining chemical advantage of chloroprocaine is its rapid degradation by plasma pseudocholinesterase, driven by the electron-withdrawing 2-chloro group on its benzene ring. Quantitative pharmacokinetic studies demonstrate that the in vitro plasma half-life of chloroprocaine in adults is exceptionally short, measuring approximately 21 to 25 seconds [1]. In direct comparison, the un-chlorinated analog procaine is hydrolyzed 3.5 to 5 times more slowly, while amide comparators like lidocaine require hepatic clearance and exhibit half-lives measured in hours [2]. This rapid hydrolysis directly limits systemic toxicity and ensures that the active compound is cleared almost immediately upon entering the bloodstream.

| Evidence Dimension | Plasma hydrolysis rate / In vitro plasma half-life |

| Target Compound Data | Chloroprocaine: 21 ± 2 seconds (males) to 25 ± 1 seconds (females) |

| Comparator Or Baseline | Procaine: Hydrolyzed 3.5 to 5 times slower; Lidocaine: Hepatic metabolism (hours) |

| Quantified Difference | 350% to 500% faster hydrolysis rate compared to baseline procaine |

| Conditions | In vitro plasma cholinesterase assay |

This ultra-fast clearance dictates the selection of chloroprocaine for formulations where systemic accumulation or prolonged post-procedural block is unacceptable.

Epidural Onset Time for Surgical Anesthesia

Chloroprocaine hydrochloride exhibits a highly favorable onset profile for rapid-intervention formulations. In randomized clinical trials comparing the activation of epidural analgesia, formulations utilizing 1.5% chloroprocaine achieved adequate surgical analgesia faster than standard lidocaine regimens. Specifically, the median time to adequate analgesia was 7.0 minutes for chloroprocaine, compared to 12.0 minutes for 1% lidocaine [1]. Other comparative models have shown chloroprocaine onset times as fast as 3 to 5 minutes, contrasting with the 10 to 12 minutes typically required for lidocaine with epinephrine [2].

| Evidence Dimension | Median time to adequate epidural analgesia |

| Target Compound Data | Chloroprocaine (1.5%): 7.0 minutes (95% CI: 6.2-7.8 min) |

| Comparator Or Baseline | Lidocaine (1%): 12.0 minutes (95% CI: 10.9-13.1 min) |

| Quantified Difference | 41.6% reduction in onset time |

| Conditions | Epidural administration for labor analgesia activation |

Faster onset times make chloroprocaine a highly effective API for emergency obstetric and surgical formulations requiring immediate clinical effect.

Anesthetic Potency and Systemic Toxicity Ratio

The structural halogenation of procaine to form chloroprocaine not only accelerates metabolism but also enhances receptor affinity. Clinical and pharmacological evaluations indicate that chloroprocaine possesses roughly twice the anesthetic potency of procaine [1]. Despite this increased potency, the rapid plasma hydrolysis ensures that its systemic toxicity remains low, often cited as half the associated toxicity of procaine in clinical contexts [2]. This quantifiable potency-to-toxicity ratio allows formulators to utilize higher concentrations (e.g., 2% or 3% solutions) without proportionally increasing the risk of severe cardiovascular or central nervous system adverse events.

| Evidence Dimension | Anesthetic potency vs. systemic toxicity |

| Target Compound Data | Chloroprocaine: 2x potency of procaine, with significantly reduced clinical toxicity half-life |

| Comparator Or Baseline | Procaine: 1x baseline potency, slower clearance |

| Quantified Difference | 100% increase in potency combined with a 4-5x faster clearance rate |

| Conditions | Standard clinical pharmacological profiling |

Enables the procurement and formulation of high-concentration local anesthetics that deliver profound block depth without breaching systemic safety thresholds.

Ultra-Short-Acting Obstetric Anesthesia Formulations

Due to its rapid plasma hydrolysis and lack of fetal ion trapping, chloroprocaine is utilized as the primary API for emergency epidural extensions in obstetrics, ensuring fetal safety even during acidosis [1].

Ambulatory and Outpatient Surgical Solutions

The fast onset (7 mins) and short duration (40-60 mins) make it highly suitable for formulating anesthetics used in day-case surgeries, facilitating rapid patient ambulation and discharge[2].

Pharmacokinetic Reference Standards for Esterase Activity

Because of its precise and rapid degradation by pseudocholinesterase, chloroprocaine serves as a reliable baseline substrate in biochemical assays evaluating plasma esterase function or screening esterase inhibitors[3].

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ocular surface anaesthesia

Epidural anaesthesia

Intrathecal anaesthesia

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic

Other CAS

Metabolism Metabolites

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

analgesic concentration of epidural chloroprocaine hydrochloride in labor. Int J

Obstet Anesth. 1997 Jan;6(1):39-42. PubMed PMID: 15321309.

2: Menon G, Norris B, Webster J. Simultaneous determination of chloroprocaine

hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk

drug and injection solutions by high-performance liquid chromatography. J Pharm

Sci. 1984 Feb;73(2):251-3. PubMed PMID: 6707895.

3: Scott DB. Chloroprocaine hydrochloride and obstetric analgesia. Anaesthesia.

1980 May;35(5):518. PubMed PMID: 7396160.

4: Allen PR, Johnson RW. Extradural analgesia in labour. A comparison of

2-chloroprocaine hydrochloride and bupivacaine hydrochloride. Anaesthesia. 1979

Oct;34(9):839-43. PubMed PMID: 532919.

5: TRAVIN MS. USE OF 2-CHLOROPROCAINE HYDROCHLORIDE AS AN ANESTHETIC AGENT FOR

ORAL SURGERY: CLINCIAL IMPRESSIONS. J Oral Ther Pharmacol. 1965 May;1:637-40.

PubMed PMID: 14292260.

6: KRUMPERMAN LW, MESCHTER SC, CLOSE EL, WESTER MR, ERICKSON JC, STRENGE HJ.

Transdural diffusion of 2-chloroprocaine hydrochloride in man. Anesth Analg. 1960

Jan-Feb;39:55-8. PubMed PMID: 14412260.

7: WALL B. The use of chloroprocaine hydrochloride (nesacaine) for topical

anesthesia in the genitourinary tract. J Urol. 1959 Jul;82(1):168-70. PubMed

PMID: 13665829.

8: ORBACH EJ. Chloroprocaine hydrochloride: clinical evaluation in office

surgery. Am Pract Dig Treat. 1959 Feb;10(2):231-4. PubMed PMID: 13627399.

9: CHLOROPROCAINE hydrochloride. J Am Med Assoc. 1957 Jan 5;163(1):38-9. PubMed

PMID: 13376341.

10: COLAVINCENZO JW, FOLDES FF, MCNALL PG, FRIDAY RH. The use of 2-chloroprocaine

hydrochloride for epidural block in outpatients. Pa Med J. 1956 Mar;59(3):338-40.

PubMed PMID: 13297535.

Explore Compound Types